molecular formula C9H17NO3 B13298790 3-Amino-3-(oxan-4-YL)butanoic acid

3-Amino-3-(oxan-4-YL)butanoic acid

Cat. No.: B13298790
M. Wt: 187.24 g/mol
InChI Key: YRJLKBBTNGXQFN-UHFFFAOYSA-N
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Description

3-Amino-3-(oxan-4-yl)butanoic acid is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a butanoic acid backbone, with an oxan-4-yl substituent. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-yl derivatives with amino acids under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

3-Amino-3-(oxan-4-yl)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: A simpler analog without the oxan-4-yl substituent.

    4-Amino-3-hydroxybutanoic acid: Contains a hydroxyl group instead of the oxan-4-yl group.

Uniqueness

3-Amino-3-(oxan-4-yl)butanoic acid is unique due to the presence of the oxan-4-yl substituent, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-amino-3-(oxan-4-yl)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-9(10,6-8(11)12)7-2-4-13-5-3-7/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

YRJLKBBTNGXQFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCOCC1)N

Origin of Product

United States

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